molecular formula C8H8N2O B055727 Pyrazolo[1,5-a]pyridin-3-ylmethanol CAS No. 117782-76-0

Pyrazolo[1,5-a]pyridin-3-ylmethanol

Cat. No. B055727
M. Wt: 148.16 g/mol
InChI Key: FYFIBJJWPQYJNJ-UHFFFAOYSA-N
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Patent
US09353104B2

Procedure details

A solution of methyl pyrazolo[1,5-a]pyridine-3-carboxylate carbamate (1) (400 mg, 2.10 mmol) in THF (4 mL) was added LiAlH4 (159 mg, 4.20 mmol) at room temperature for 1 h. The reaction mixture was concentrated and 10 mL sat. aq. NaHCO3 was added, extracted with EA (3×10 mL). The organic phase was dried with anhydrous Na2SO4, filtered and concentrated. The residue was purified by Prep-TLC TLC using PE/EtOAc=2/1 to give title compound as oil.
Name
methyl pyrazolo[1,5-a]pyridine-3-carboxylate carbamate
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
159 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)(O)N.[N:5]1[N:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]2=[C:7]([C:14](OC)=[O:15])[CH:6]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[N:5]1[N:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]2=[C:7]([CH2:14][OH:15])[CH:6]=1 |f:0.1,2.3.4.5.6.7|

Inputs

Step One
Name
methyl pyrazolo[1,5-a]pyridine-3-carboxylate carbamate
Quantity
400 mg
Type
reactant
Smiles
C(N)(O)=O.N1=CC(=C2N1C=CC=C2)C(=O)OC
Name
Quantity
159 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
10 mL sat. aq. NaHCO3 was added
EXTRACTION
Type
EXTRACTION
Details
extracted with EA (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by Prep-TLC TLC

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=C2N1C=CC=C2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.